molecular formula C10H11NO B12083259 1H-Indole-4-methanol, 6-methyl- CAS No. 1090903-91-5

1H-Indole-4-methanol, 6-methyl-

Cat. No.: B12083259
CAS No.: 1090903-91-5
M. Wt: 161.20 g/mol
InChI Key: NTECKSIVLBSVAL-UHFFFAOYSA-N
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Description

(6-methyl-1H-indol-4-yl)methanol is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-1H-indol-4-yl)methanol typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent methylation and hydroxymethylation steps can be carried out to introduce the methyl and methanol groups, respectively .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is frequently used to introduce various substituents onto the indole ring. These methods provide efficient and scalable routes for the production of (6-methyl-1H-indol-4-yl)methanol .

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1H-indol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-methyl-1H-indol-4-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (6-methyl-1H-indol-4-yl)methanol involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The methanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A naturally occurring compound with anticancer properties.

    6-methylindole: Lacks the methanol group, making it less versatile in chemical reactions.

    4-hydroxyindole: Contains a hydroxyl group at the 4-position but lacks the methyl group.

Uniqueness

(6-methyl-1H-indol-4-yl)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds .

Properties

CAS No.

1090903-91-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(6-methyl-1H-indol-4-yl)methanol

InChI

InChI=1S/C10H11NO/c1-7-4-8(6-12)9-2-3-11-10(9)5-7/h2-5,11-12H,6H2,1H3

InChI Key

NTECKSIVLBSVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CNC2=C1)CO

Origin of Product

United States

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